4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide
説明
特性
IUPAC Name |
4-oxo-4-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-17(15-4-2-1-3-5-15)6-7-18(26)22-10-12-24-13-11-23-19(24)16-14-20-8-9-21-16/h1-5,8-9,11,13-14H,6-7,10,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIIWXITQZUJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生化学分析
Biochemical Properties
The compound 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide has been found to interact with various enzymes and proteins. It is an orally active, potent and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor. This interaction with DPP4 suggests that it may play a significant role in biochemical reactions involving this enzyme.
Cellular Effects
In cellular processes, 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide has been observed to influence cell function. It improves glucose tolerance in lean mice and in DIO mice as a result of DPP-IV inhibition and upregulated GLP-1 level in blood in vivo. This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a DPP4 inhibitor, it exerts its effects at the molecular level by inhibiting the activity of the DPP4 enzyme.
Dosage Effects in Animal Models
The effects of 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide vary with different dosages in animal models
Metabolic Pathways
生物活性
The compound 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to consolidate existing research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a butanamide backbone with a phenyl group and a pyrazin-imidazole moiety, which may contribute to its biological properties.
Anti-inflammatory Activity
Research indicates that derivatives similar to 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide exhibit significant anti-inflammatory effects. For instance, compounds containing imidazole rings have been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. These cytokines are critical mediators in inflammatory processes and their inhibition can lead to reduced inflammation in various models.
A study demonstrated that certain synthesized compounds effectively decreased mRNA levels of IL-1β and IL-6 in vivo, suggesting that similar mechanisms could be expected from 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide .
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. Research has shown that imidazole derivatives can induce apoptosis in cancer cells. For example, compounds related to 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide have been observed to increase the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to cell death in various cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-1β and IL-6 | |
| Anticancer | Induction of apoptosis via Bax/Bcl-2 modulation | |
| Cytokine Suppression | Reduction in TNF-alpha levels |
Case Study 1: In Vivo Anti-inflammatory Effects
In a controlled study involving mice, the administration of a compound structurally similar to 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide resulted in significant reductions in inflammatory markers following lipopolysaccharide (LPS) treatment. The study measured mRNA levels for key inflammatory cytokines and found a marked decrease in both IL-1β and TNF-alpha, indicating effective suppression of the inflammatory response .
Case Study 2: Antitumor Efficacy
Another study focused on the antiproliferative effects of imidazole derivatives on various cancer cell lines. The tested compounds demonstrated higher selectivity indices for tumor cells compared to normal cells, suggesting a favorable therapeutic window. The mechanism involved the activation of apoptotic pathways, highlighting the potential for these compounds as novel anticancer agents .
科学的研究の応用
The compound 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide is a synthetic organic molecule that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article delves into its applications, focusing on its biological activities, synthesis methods, and implications for future research.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural features to 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide. For instance, derivatives of imidazole and pyrazine have shown significant activity against various cancer cell lines, including colorectal and breast cancer cells. These compounds often target critical pathways involved in cancer cell proliferation and survival, such as inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds containing pyrazine and imidazole rings have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. Preliminary results indicate that such compounds can exhibit significant antibacterial effects, making them suitable candidates for the development of new antibiotics .
CNS Activity
Given the presence of the imidazole ring, there is potential for neuropharmacological applications. Compounds with similar structures have been explored for their effects on the central nervous system (CNS), particularly as anxiolytics or antidepressants. Research into the modulation of neurotransmitter systems by such compounds could yield valuable insights into their therapeutic uses .
Case Study 1: Anticancer Evaluation
In a study evaluating novel imidazole derivatives, compounds similar to 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide were tested against human colorectal carcinoma cell lines (HCT116). Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced potency against cancer cells .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of synthesized pyrazine-based compounds demonstrated that derivatives with structural similarities to 4-oxo compounds showed significant inhibition against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using standardized methods, revealing promising antimicrobial activity .
類似化合物との比較
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide and related compounds:
Structural Analysis
- Heterocyclic Diversity : The target compound’s pyrazine-imidazole system distinguishes it from benzo[d]imidazole derivatives (e.g., Compound 3) and thiadiazole hybrids (). Pyrazine’s electron-deficient nature may enhance π-π stacking in biological targets compared to benzamide or tetrazole systems .
- Functional Group Positioning : The 4-oxo-phenyl group in the target compound contrasts with 5-oxo-imidazole derivatives (), where the oxo group is integral to the heterocycle. This positional difference could influence solubility and metabolic stability .
Pharmacological Potential
- Antimicrobial Activity : Both the target compound’s imidazole-pyrazine motif and ’s 5-oxo-imidazoles exhibit microbial growth inhibition, suggesting shared mechanisms (e.g., disrupting bacterial cell membranes or enzyme cofactors) .
- Enzyme Inhibition : Thiadiazole-imidazole hybrids () and the target compound’s pyrazine moiety may target ATP-binding pockets in kinases or dehydrogenases, though direct evidence is lacking .
Research Findings and Limitations
- Gaps in Data: Limited pharmacological profiling of the target compound exists in open literature. Most inferences derive from structural analogs, necessitating further in vitro and in vivo studies.
- Synthetic Challenges : The compound’s multi-heterocyclic architecture complicates regioselective synthesis, as seen in analogous efforts requiring meticulous pH control () or specialized reagents () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
